1-Methylheptyl methacrylate

CAS No.: 63616-15-9

Cat. No.: VC20287125

Molecular Formula: C12H22O2

Molecular Weight: 198.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63616-15-9 |

|---|---|

| Molecular Formula | C12H22O2 |

| Molecular Weight | 198.30 g/mol |

| IUPAC Name | octan-2-yl 2-methylprop-2-enoate |

| Standard InChI | InChI=1S/C12H22O2/c1-5-6-7-8-9-11(4)14-12(13)10(2)3/h11H,2,5-9H2,1,3-4H3 |

| Standard InChI Key | KUZUWYWVINGZKL-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCC(C)OC(=O)C(=C)C |

Introduction

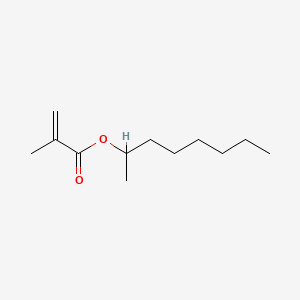

Chemical Structure and Nomenclature

1-Methylheptyl methacrylate consists of a methacrylate group (C₄H₆O₂) bonded to a 1-methylheptyl chain. Its structural formula is CH₂=C(CH₃)COO(CH₂)₃CH(CH₃)CH₂CH₂CH₃. The branched alkyl chain enhances steric hindrance and influences physical properties such as viscosity and thermal stability .

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₂O₂ |

| Molecular Weight | 198.30 g/mol |

| CAS Number | 63616-15-9 |

| EINECS Number | 264-369-1 |

| SMILES | CC(C)(C)CCCCOC(=O)C(=C)C |

| InChIKey | KUZUWYWVINGZKL-UHFFFAOYSA-N |

Synthesis Methods

The synthesis of 1-methylheptyl methacrylate typically involves esterification of methacrylic acid with 1-methylheptanol under acidic or basic catalysis. While detailed industrial protocols are proprietary, general methods include:

Esterification Reaction

Catalysts: Sulfuric acid or bases like sodium hydroxide.

Conditions: Moderate temperatures (60–100°C) and pressure .

Alternative Routes

Transesterification with methyl methacrylate and 1-methylheptanol may also be employed, though this method is less common due to equilibrium limitations.

Physical and Chemical Properties

Physical Properties

| Property | Value |

|---|---|

| Density | 0.879 g/cm³ (20°C) |

| Boiling Point | 247°C at 760 mmHg |

| Flash Point | 91.4°C |

| Index of Refraction | 1.436 (20°C) |

| Viscosity | ~5–10 mPa·s (25°C, est.) |

Chemical Reactivity

1-Methylheptyl methacrylate undergoes free-radical polymerization when exposed to initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction mechanism involves:

-

Initiation: Radical formation from initiator decomposition.

-

Propagation: Chain growth via monomer addition.

Key Reaction Parameters

| Factor | Impact on Polymerization |

|---|---|

| Initiator Concentration | Higher rates with increased initiator |

| Temperature | Optimal range: 60–100°C |

| Inhibitors/Stabilizers | Retard reaction (e.g., hydroquinone) |

Applications in Polymer Science

1-Methylheptyl methacrylate serves as a monomer in copolymer synthesis, enhancing flexibility, adhesion, and thermal resistance.

Copolymer Production

-

Vinyl Acetate Copolymers: Used in aqueous polymer dispersions for paper coatings and adhesives, improving water resistance and rheological properties .

-

Acrylic Elastomers: Incorporation into elastomers for enhanced elongation and UV stability.

Industrial Use Cases

| Application | Benefit |

|---|---|

| Coatings and Adhesives | Improved adhesion to substrates |

| Fibers and Textiles | Enhanced durability |

| biomedical Devices | Biocompatibility (limited data) |

Note: Specific industrial formulations remain proprietary .

| Exposure Route | Health Effects |

|---|---|

| Inhalation | Respiratory irritation, coughing |

| Skin Contact | Irritation, allergic dermatitis |

| Eye Contact | Severe irritation, corneal damage |

-

H315: Causes skin irritation.

-

H317: May cause allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H412: Harmful to aquatic life with long-lasting effects.

Environmental Impact

-

Aquatic Toxicity: Classified as H412, indicating potential to cause long-term harm to aquatic organisms.

-

Degradation: Slow hydrolysis in water; may persist in environments with low microbial activity .

Regulatory Status

| Regulation | Classification |

|---|---|

| EINECS | 264-369-1 |

| REACH (EU) | Registered substance |

| OSHA (US) | Hazardous chemical (29 CFR 1910) |

Research and Development Trends

Sustainable Synthesis

Efforts to replace traditional esterification methods with green catalysts (e.g., Au/alumina) or bio-based routes are ongoing, though data for 1-methylheptyl methacrylate remains limited .

Advanced Polymer Architectures

Research focuses on block copolymers and nanocomposites to leverage the branched alkyl chain for improved mechanical properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume